molecular formula C19H15F3N4O3 B1253701 (R)-tosufloxacin

(R)-tosufloxacin

カタログ番号: B1253701
分子量: 404.3 g/mol
InChIキー: WUWFMDMBOJLQIV-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-tosufloxacin is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid that is the (R)-enantiomer of tosufloxacin. It is a conjugate base of a this compound(1+). It is an enantiomer of a (S)-tosufloxacin.

科学的研究の応用

1. Treatment Challenges in Specific Infections

(R)-tosufloxacin, a fluoroquinolone, has been used for treating pneumonia but presents challenges when lung tuberculosis is a possibility. A study highlighted a case where initial improvement with tosufloxacin led to misdiagnosis, delaying appropriate tuberculosis treatment (Fujishima et al., 2019).

2. Antibacterial Activity and Approval for Various Infections

Tosufloxacin tosilate, approved for respiratory, urinary tract, hepatobiliary, and gastrointestinal infections, has expanded its indications over the years. Its safety and pharmacokinetics were extensively studied, leading to its widespread use by physicians (Niki, 2002).

3. Emergence of Resistant Strains

The approval of this compound granules for children in Japan to treat drug-resistant bacterial infections has been followed by the emergence of quinolone-resistant Streptococcus pneumoniae strains. This underscores the need for careful monitoring and appropriate use of fluoroquinolones (Takeuchi et al., 2017).

4. Effectiveness in Preventing Secondary Infections

In patients with hematological malignancies, tosufloxacin tosilate was evaluated for its effectiveness in preventing secondary infections, demonstrating its potential in specific patient populations (Sawada et al., 2012).

5. Superior Antimicrobial Activity

A study highlighted tosufloxacin's superior antimicrobial activity against various pathogens, such as Salmonella, E. coli, and Pseudomonas pseudomallei, indicating its potential as a treatment option in the tropics (Srimuang et al., 2012).

6. Pharmacokinetic Analysis

Pharmacokinetic analysis of tosufloxacin, including determination in human plasma, has been conducted to understand its behavior in the human body, which is crucial for optimizing its therapeutic use (Shiqian, 2010).

7. Interactions with Proteins

Studies have investigated the interaction between tosufloxacin and proteins like bovine serum albumin. These interactions are significant for understanding the drug's pharmacodynamics and potential side effects (Deng & Liu, 2012).

8. Drug Formulation and Solubility Improvement

Research on improving the solubility and dissolution properties of tosufloxacin, such as through the preparation of inclusion complexes, is critical for enhancing its efficacy and bioavailability (Sun et al., 2019).

9. Application in Medical Devices

Tosufloxacin's application extends to medical devices, such as its use in modified urinary catheters to enhance antimicrobial activity and reduce the risk of infection (Kowalczuk et al., 2015).

特性

分子式

C19H15F3N4O3

分子量

404.3 g/mol

IUPAC名

7-[(3R)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1

InChIキー

WUWFMDMBOJLQIV-SNVBAGLBSA-N

異性体SMILES

C1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

正規SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tosufloxacin
Reactant of Route 2
Reactant of Route 2
(R)-tosufloxacin
Reactant of Route 3
Reactant of Route 3
(R)-tosufloxacin
Reactant of Route 4
(R)-tosufloxacin
Reactant of Route 5
Reactant of Route 5
(R)-tosufloxacin
Reactant of Route 6
(R)-tosufloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。